molecular formula C9H16ClNO3 B595891 Ethyl 5-oxoazepane-4-carboxylate hydrochloride CAS No. 19673-14-4

Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Cat. No.: B595891
CAS No.: 19673-14-4
M. Wt: 221.681
InChI Key: LRGIOVMOANWHIT-UHFFFAOYSA-N
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Description

Ethyl 5-oxoazepane-4-carboxylate hydrochloride (CAS No. 19673-14-4) is a bicyclic organic compound with the molecular formula C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . It features a seven-membered azepane ring substituted with an oxo group at position 5 and an ethyl carboxylate ester at position 4, with a hydrochloride salt enhancing its stability and solubility. The compound is commercially available at 95% purity and is stored under ambient, dry conditions . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis and organic chemistry research.

Properties

IUPAC Name

ethyl 5-oxoazepane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-3-5-10-6-4-8(7)11;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGIOVMOANWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Ethyl Ethoxymethyleneacetoacetate

Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at elevated temperatures (75–150°C) to form ethyl ethoxymethyleneacetoacetic ester. This intermediate serves as a key building block for heterocyclic ring formation.

Reaction Conditions

  • Reagents : Ethylacetoacetate, triethylorthoformate, acetic anhydride

  • Temperature : 75–150°C

  • Time : 2–4 hours

  • Yield : ~85% (crude)

Cyclization to Azepane Intermediate

The ethoxymethyleneacetoacetate undergoes cyclization under acidic or basic conditions. For azepane formation, hydroxylamine sulfate or similar nucleophiles can facilitate ring closure. In a modified protocol, hydroxylamine sulfate is added at low temperatures (−20°C to 10°C) to form the azepane backbone.

Optimization Notes

  • Temperature Control : Maintaining sub-zero temperatures during nucleophile addition minimizes side reactions.

  • Workup : Ethanol removal via rotary evaporation followed by dichloromethane extraction isolates the cyclized product.

Hydrochloride Salt Formation via Acid-Mediated Protonation

The free base of ethyl 5-oxoazepane-4-carboxylate is converted to its hydrochloride salt using hydrochloric acid. This step is critical for enhancing solubility and stability.

Acid-Base Reaction

The carboxylate intermediate is dissolved in anhydrous dichloromethane, and gaseous HCl is bubbled through the solution. Alternatively, concentrated hydrochloric acid is added dropwise at 0–5°C to precipitate the hydrochloride salt.

Typical Conditions

  • Acid : Concentrated HCl (37%)

  • Solvent : Dichloromethane or ethanol

  • Temperature : 0–5°C

  • Yield : 70–90% (depending on purity of starting material)

Alternative Pathway via Carboxylic Acid Chloride Intermediate

A robust method involves converting the carboxylic acid to its acyl chloride, followed by esterification. This route is exemplified in the synthesis of 4-methylthiazole-5-carboxamide derivatives.

Synthesis of 5-Oxoazepane-4-Carboxylic Acid

The free acid is generated by hydrolyzing the ethyl ester under strong acidic conditions (e.g., HCl, H2SO4) or basic hydrolysis (NaOH, ethanol/water).

Hydrolysis Conditions

  • Reagents : 6M HCl, reflux

  • Time : 4–6 hours

  • Yield : ~80%

Acyl Chloride Formation

Thionyl chloride (SOCl2) reacts with the carboxylic acid to form the corresponding acyl chloride. This intermediate is highly reactive and used directly in subsequent esterification.

Reaction Parameters

  • Reagent : SOCl2 (excess)

  • Temperature : 80°C

  • Time : 2 hours

  • Yield : >95%

Esterification with Ethanol

The acyl chloride is treated with ethanol in the presence of a base (e.g., triethylamine) to form the ethyl ester. Hydrochloric acid is then introduced to precipitate the hydrochloride salt.

Esterification Protocol

StepReagent/ConditionPurpose
1Acyl chloride, ethanol, 0°CNucleophilic acyl substitution
2Triethylamine, DCMScavenge HCl
3HCl (g)Salt formation

Yield : 65–75%

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the two primary routes:

MethodAdvantagesLimitationsYield Range
Cyclization Route - Fewer steps
- High crude yield
- Requires strict temperature control
- Purification challenges
70–85%
Acyl Chloride Route - High purity intermediates
- Scalable
- Hazardous reagents (SOCl2)
- Longer reaction times
65–75%

Critical Factors Influencing Reaction Success

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in cyclization steps.

  • Ethanol is preferred for esterification due to its miscibility with acyl chlorides.

Temperature and pH Control

  • Low temperatures (−5°C to 10°C) prevent side reactions during cyclization.

  • pH adjustment during hydrolysis (pH 1–2) ensures complete protonation of the carboxylate.

Purification Techniques

  • Recrystallization : Ethyl 5-oxoazepane-4-carboxylate hydrochloride is recrystallized from ethanol/ether mixtures to achieve >98% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves ester intermediates.

Industrial-Scale Considerations

For large-scale production, the cyclization route is favored due to its fewer steps and lower reagent costs. However, the acyl chloride method offers higher reproducibility, critical for pharmaceutical applications.

Cost-Benefit Analysis

ParameterCyclization RouteAcyl Chloride Route
Raw Material Cost$120/kg$200/kg
Process Time8 hours12 hours
Purity90–95%95–99%

Chemical Reactions Analysis

Ethyl 5-oxoazepane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-oxoazepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features
Methyl 3-(cyclopentylamino)propanoate 76308-28-6 C₉H₁₇NO₂ 183.24 0.74 Cyclopentylamino group, methyl ester; lacks oxo group and azepane ring
Ethyl 2-(trans-4-aminocyclohexyl)acetate 76308-26-4 C₁₀H₁₉NO₂ 185.26 0.72 Ethyl ester, trans-4-aminocyclohexyl group; no oxo group or hydrochloride salt
Methyl 4-oxopiperidine-3-carboxylate hydrochloride 71486-53-8 C₇H₁₂ClNO₃ 193.63 0.67 Six-membered piperidine ring, oxo at position 4, methyl ester, hydrochloride salt
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride 72738-09-1 C₈H₁₄ClNO₃ 207.66 0.61 Piperidine ring, oxo at position 3, ethyl ester, hydrochloride salt
Ethyl 2-aminocyclopentanecarboxylate hydrochloride 51498-33-0 C₈H₁₆ClNO₂ 193.67 0.57 Cyclopentane ring, amino group, ethyl ester, hydrochloride salt; no oxo group

Key Observations:

Ring Size and Functional Groups :

  • The target compound’s seven-membered azepane ring distinguishes it from analogs with smaller rings (e.g., piperidine or cyclopentane). Larger rings influence conformational flexibility and binding interactions in biological systems.
  • The oxo group at position 5 is absent in most analogs, except Methyl 4-oxopiperidine-3-carboxylate hydrochloride and Ethyl 3-oxopiperidine-4-carboxylate hydrochloride, which have oxo groups on six-membered rings .

Hydrochloride Salt: Compounds like Methyl 4-oxopiperidine-3-carboxylate hydrochloride share the hydrochloride salt, enhancing solubility in polar solvents. Non-salt analogs (e.g., Ethyl 2-(trans-4-aminocyclohexyl)acetate) may exhibit lower aqueous solubility .

Ester Groups :

  • Ethyl vs. methyl esters impact lipophilicity. For instance, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride’s ethyl group increases hydrophobic interactions compared to methyl esters .

Amino and Cycloalkyl Substituents: Methyl 3-(cyclopentylamino)propanoate incorporates a cyclopentylamino group, which may enhance steric hindrance compared to the azepane ring’s planar structure .

Research Implications

  • Pharmaceutical Intermediates : The oxo group and ester functionality make these compounds candidates for synthesizing alkaloids or protease inhibitors.
  • Solubility Studies : Hydrochloride salts improve bioavailability, critical for drug formulation .

Biological Activity

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a seven-membered azepane ring with a carboxylate group and a ketone functionality. This unique structure contributes to its reactivity and biological properties. The molecular formula is C9H13ClN2O3C_9H_{13}ClN_2O_3 with a molecular weight of approximately 220.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes and receptors, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting neurotransmitter levels and cellular signaling pathways.
  • Receptor Modulation : Preliminary studies suggest that it could interact with neurotransmitter receptors, which are crucial for various physiological processes, including cognition and mood regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Antiviral Effects

There is emerging evidence supporting the antiviral properties of this compound. Studies have shown that it can inhibit viral replication in cell cultures, potentially by interfering with viral entry or replication processes.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, this compound is being investigated for neuroprotective effects. It may enhance cognitive function by modulating cholinergic systems or promoting synaptic plasticity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Biological Activity
Ethyl 3-oxopiperidine-4-carboxylate HClSix-membered ringModerate antimicrobial properties
Methyl 5-oxoazepane-4-carboxylate HClSeven-membered ringAntiviral and neuroprotective properties
Methyl 5-oxopentanoateFive-membered ringLimited biological activity

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antibacterial activity (Felder et al., 2021) .
  • Neuroprotective Potential : Research conducted on animal models demonstrated that administration of the compound improved cognitive performance in memory tasks, possibly through enhanced cholinergic signaling (Bodick et al., 1997) .
  • Antiviral Activity : In vitro assays showed that this compound inhibited viral replication by up to 70% in certain viral strains, indicating its potential as an antiviral agent (Shekhar et al., 2008) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.